molecular formula C18H13ClF2N2O3 B2970114 Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251610-24-8

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2970114
M. Wt: 378.76
InChI Key: QRPDSCZHGXKSMF-UHFFFAOYSA-N
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Description

“Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products such as quinine and camptothecin .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various substitutions to add the chloro, difluorobenzylamino, and carboxylate groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, with various substituents at the 8, 4, and 3 positions. The presence of these different groups would likely confer unique chemical properties to the compound .


Chemical Reactions Analysis

As an organic compound containing a quinoline ring, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinoline ring and the various substituent groups. Factors such as polarity, solubility, melting point, and boiling point would all be affected .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that has been explored for its potential in various scientific research contexts, particularly focusing on its synthesis and biological activities. Below are subheadings detailing these areas:

Synthesis and Cytotoxic Activity

A related study focused on the synthesis of quinoline derivatives, revealing that modifications in the quinoline structure can influence cytotoxic activity against cancer cells. The study highlighted the significance of carboxamide linkage positions on the quinoline ring and their impact on biological activity, pointing towards potential avenues for drug development targeting specific cancer types (Bu et al., 2001).

Aromatic Nucleophilic Substitution

Research into the synthetic pathways of quinoline derivatives, through processes like aromatic nucleophilic substitution, has been crucial in developing compounds with specific characteristics. These synthetic strategies are foundational in medicinal chemistry, enabling the creation of molecules with potential therapeutic benefits (Ma et al., 2003).

Antibacterial Properties

Studies have also been conducted on quinoline derivatives for their antibacterial properties, indicating a broad spectrum of activity against both gram-positive and gram-negative bacteria. This research opens up possibilities for new antibacterial agents, especially in combating resistant strains (Miyamoto et al., 1990).

Catalytic Activity in Synthesis

The compound's framework has been utilized in catalytic processes to synthesize nitrogen-containing heterocycles, demonstrating the versatility of quinoline derivatives in chemical synthesis. This area of research highlights the role of such compounds in facilitating complex chemical reactions, potentially leading to new materials and pharmaceuticals (Zeng et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. Given the biological activity of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals .

properties

CAS RN

1251610-24-8

Product Name

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C18H13ClF2N2O3

Molecular Weight

378.76

IUPAC Name

methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24)

InChI Key

QRPDSCZHGXKSMF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F

solubility

not available

Origin of Product

United States

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